molecular formula C10H10N2O2S2 B1428980 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid CAS No. 1339074-00-8

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid

Cat. No. B1428980
M. Wt: 254.3 g/mol
InChI Key: QZQRAUOFZVBFQL-UHFFFAOYSA-N
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Description

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, also known as MTAA, is a thiazole-containing compound that has been used in scientific research for several years. MTAA has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of several biological processes.

Scientific Research Applications

Anticancer Potential

Research indicates significant potential in anticancer applications. A study involved synthesizing compounds starting from 2-(4-methylphenyl)acetic acid, showing moderate to excellent anticancer activity against several cancer cell lines including breast, lung, colon, and ovarian cancer. These compounds, related to 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Solar Cell Technology

A novel application in solar cell technology has been explored where 2-(thiophen-2-yl)thiazole, a closely related structure, was used as a π-bridge in diethylamino coumarin for dye-sensitized solar cells. This showed improved light-harvesting capabilities and photovoltaic performance, indicating potential for efficient solar energy conversion (Han et al., 2015).

Chemical Synthesis and Reactivity Studies

In the field of chemical synthesis and reactivity, compounds related to 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid have been synthesized and studied for their properties. For example, the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have been investigated, highlighting the potential of these compounds in advanced chemical synthesis and their reactivity in various chemical processes (Aleksandrov et al., 2020).

Fluorescent Compound for Metal Sensing

A derivative of this compound has been synthesized and found to exhibit selective fluorescence quenching effects with Co2+, indicating its potential as a fluorescent chemical sensor for metal detection. This suggests its applicability in environmental monitoring and industrial processes (Li, 2013).

Antibiotic Development

In pharmaceutical research, derivatives of similar compounds have been used in the preparation of cephem antibiotics, which are vital in treating bacterial infections. This indicates a potential pathway for developing new antibiotic compounds (Tatsuta et al., 1994).

properties

IUPAC Name

2-[5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQRAUOFZVBFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Reactant of Route 2
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Reactant of Route 3
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Reactant of Route 4
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Reactant of Route 5
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Reactant of Route 6
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid

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